
Methylglyoxal
Overview
Description
Methylglyoxal (MG) is a highly reactive α-dicarbonyl compound (C₃H₄O₂) formed enzymatically and non-enzymatically in biological systems. It is primarily generated as a byproduct of glycolysis through the spontaneous degradation of triose phosphates like dihydroxyacetone phosphate (DHAP) . Enzymatic synthesis of MG from DHAP has been confirmed in goat liver, where MG and inorganic phosphate are produced in equimolar quantities .
MG plays dual roles in biological systems:
- Metabolic Intermediary: MG is involved in amino acid and peptide metabolism .
- Detoxification Pathways: Cellular systems convert MG into less toxic metabolites, such as pyruvate, via the glyoxalase system (GLO1 and GLO2 enzymes), linking MG detoxification to the tricarboxylic acid cycle .
- Pathological Contributions: Elevated MG levels are implicated in diabetic complications, advanced glycation end-product (AGE) formation, and oxidative stress .
In humans, MG is eliminated via renal excretion, with inverse correlations observed between plasma MG levels and creatinine clearance in diabetic patients . While breath excretion of MG is minimal in non-diabetics, trace amounts (4–23 pptv) are detected in heart failure patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvaldehyde can be synthesized through the dehydration of dihydroxyacetone. The process involves the gradual addition of an aqueous solution of dihydroxyacetone to a water-immiscible organic liquid maintained at a temperature of about 100°C to 200°C in the presence of an acidic catalyst. Suitable acidic catalysts include sulfuric acid, para-toluene sulfonic acid, acidic ion exchange resins, phosphoric acid, and potassium acid sulfate .
Industrial Production Methods: In industrial settings, pyruvaldehyde is produced by the catalytic dehydrogenation of glycerol. This process involves the use of porous multifunctional mixed oxide catalysts under alkaline conditions. The reaction optimally occurs at temperatures between 250°C and 300°C, yielding high amounts of pyruvaldehyde .
Chemical Reactions Analysis
Types of Reactions: Pyruvaldehyde undergoes various chemical reactions, including:
Oxidation: Pyruvaldehyde can be oxidized to form pyruvic acid.
Reduction: It can be reduced to form lactaldehyde.
Condensation: Pyruvaldehyde can undergo aldol condensation with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Basic conditions, often using sodium hydroxide or potassium hydroxide, facilitate aldol condensation reactions.
Major Products:
Oxidation: Pyruvic acid.
Reduction: Lactaldehyde.
Condensation: Various aldol products depending on the reactants used.
Scientific Research Applications
Methylglyoxal in Cancer Research
MGO has been identified as having both anti-cancer and pro-cancer properties, making it a dual-role compound in cancer biology.
1.1 Anti-Cancer Properties
- Mechanism of Action : MGO exhibits anti-proliferative activity by inhibiting DNA synthesis, protein synthesis, and cellular respiration. It induces DNA modifications leading to increased mutation frequency and cytotoxicity, particularly in rapidly proliferating cells such as cancer cells .
- Biomarkers for Cancer : MGO-derived adducts have been proposed as novel biomarkers for cancer detection. Elevated levels of serum carboxymethyl lysine (CML), a product of MGO modification, correlate with tumor progression in various cancer models .
1.2 Pro-Cancer Properties
- Tumor Progression : Recent studies suggest that MGO may promote tumor growth by modifying heat shock proteins that protect cancer cells from apoptosis. For example, MGO-induced modifications in Hsp90 decrease the expression of tumor suppressor genes, thereby facilitating cell proliferation .
- Clinical Implications : The dual role of MGO necessitates careful consideration in therapeutic contexts, where its concentration and effects may vary based on the tumor microenvironment.
This compound in Diabetes Research
MGO is implicated in the pathogenesis of type 2 diabetes and its complications.
2.1 Pathophysiological Role
- Formation of Advanced Glycation End Products (AGEs) : MGO contributes to the formation of AGEs, which are associated with diabetic complications such as neuropathy and nephropathy. Elevated levels of MGO have been linked to oxidative stress and inflammation in diabetic patients .
- Therapeutic Strategies : Research has focused on developing glyoxalase inducers and MGO scavengers as potential therapeutic interventions to mitigate the effects of MGO in diabetes-related complications .
This compound in Food Science
MGO is also recognized for its role in food chemistry, particularly in honey.
3.1 Antimicrobial Properties
- Honey Preservation : MGO is a key component contributing to the antimicrobial properties of certain types of honey, especially Manuka honey. Its presence helps inhibit bacterial growth, providing a natural preservative effect .
3.2 Maillard Reaction
- Flavor and Color Development : In food processing, MGO participates in the Maillard reaction, which enhances flavor and color in cooked foods. This reaction is crucial for developing desirable sensory attributes in various food products .
Table 1: Summary of this compound Applications
Case Study: this compound as a Biomarker
A study demonstrated that serum levels of CML were significantly higher in lung cancer models compared to controls, suggesting that monitoring MGO levels could provide insights into tumor dynamics and treatment efficacy .
Mechanism of Action
Pyruvaldehyde exerts its effects through its highly reactive aldehyde and ketone groups. It can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in various chemical reactions and its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylglyoxal belongs to the α-dicarbonyl family, which includes glyoxal, malondialdehyde (MDA), acrolein, and diacetyl. Below is a comparative analysis based on reactivity, biological roles, and environmental presence:
Structural and Functional Comparison
Key Research Findings
(a) Reactivity in AGE Formation
- MG forms hydroimidazolones, major AGEs in human lens proteins linked to cataracts .
- Glyoxal, in contrast, primarily generates carboxymethyllysine (CML) adducts .
- Phenolic compounds (e.g., quercetin, hesperetin) scavenge MG with 68–85% efficiency but show uniform efficacy against glyoxal .
(b) Analytical Challenges
- MG and MDA derivatives often share identical masses (e.g., m/z 243), complicating LC-MS differentiation without MS/MS validation .
- Derivatization with aromatic amines (e.g., 4-PDA) enhances MG detection but increases oxidative dimerization in Cu²⁺/Fe²⁺-rich environments .
(c) Environmental and Food Chemistry Roles
- In atmospheric aerosols, MG and glyoxal contribute to brown carbon formation via aqueous-phase reactions with amino acids, producing light-absorbing oligomers .
- MG and glyoxal generate distinct Maillard reaction products: MG forms pyrazines with lysine-containing dipeptides, while glyoxal produces fewer flavor compounds .
(d) Toxicity and Detoxification
Biological Activity
Methylglyoxal (MG) is a reactive α-dicarbonyl compound that is primarily generated as a by-product of glycolysis and various metabolic pathways. Its biological activity has garnered significant attention due to its implications in microbial resistance, cancer therapy, and metabolic disorders. This article reviews the biological activities of this compound, supported by data tables, case studies, and recent research findings.
This compound is known for its electrophilic nature, which allows it to interact with various macromolecules, including proteins, nucleic acids, and lipids. These interactions can lead to the formation of advanced glycation end products (AGEs), contributing to cellular dysfunction and oxidative stress. The primary detoxification pathway for MG in mammalian cells involves the glyoxalase system, which converts MG into D-lactate via glyoxalase I (GLO1) and glyoxalase II (GLO2) .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against gram-positive bacteria. Research has demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . A study reported that MG in manuka honey showed bactericidal activity against Staphylococcus aureus at concentrations between 33-66% w/v . Furthermore, MG has been shown to possess in vitro antimicrobial activity against Salmonella Typhi and other gram-negative rods, with a minimum inhibitory concentration (MIC) of 0.20 mg/mL .
Bacterial Strain | MIC (mg/mL) |
---|---|
Salmonella Typhi | 0.20 |
Various Gram-negative rods | 0.21 |
Role in Cancer Therapy
Recent studies have highlighted the potential of this compound as a radiosensitizer in cancer treatment. Specifically, it has been shown to enhance the efficacy of radiation therapy by increasing reactive oxygen species (ROS) levels and reducing tumor hypoxia . In a cohort study involving patients with locally advanced rectal cancer (LARC), MG was found to predict responses to pre-radiation therapy (AUC value of 0.856). The combination of MG with radiation therapy not only amplified the therapeutic response but also induced immunogenic cell death, potentially improving outcomes through enhanced immune infiltration in tumors .
Neurological Implications
This compound is implicated in neurotoxicity and vascular complications associated with diabetes. Elevated levels of MG have been linked to cognitive decline and neuronal cell death due to oxidative stress . In experimental models, MG exposure resulted in significant cytotoxicity in human neuronal cells, suggesting a need for further investigation into its role in neurodegenerative diseases .
Dietary Intake and Health Outcomes
Epidemiological studies suggest that habitual dietary intake of this compound is associated with lower levels of low-grade inflammation. In a cohort study involving 2792 participants, higher intake levels were correlated with reduced inflammatory markers, indicating potential health benefits related to MG consumption . This finding opens avenues for exploring dietary sources of MG as part of a health-promoting diet.
Q & A
Basic Research Questions
Q. What are the primary methodological challenges in quantifying methylglyoxal in cellular systems, and how can researchers address discrepancies between free vs. protein-bound fractions?
- Methodological Answer : this compound exists in both free and protein-bound forms, complicating accurate quantification. Studies using derivatization assays (e.g., with o-phenylenediamine) can measure bound this compound by hydrolyzing adducts under acidic conditions, as demonstrated in CHO cells where 310 µM this compound was detected . In contrast, HPLC-based methods (e.g., with pentafluorobenzyl hydroxylamine derivatization) often measure free this compound, yielding lower concentrations . Researchers should validate assays for specificity, account for artifacts (e.g., carbohydrate degradation), and use stable isotopic dilution analysis for precision .
Q. Which experimental techniques are most reliable for detecting this compound-modified proteins in human tissue samples?
- Methodological Answer :
- Immunodetection : Monoclonal antibodies (e.g., clone 9F11) specific for this compound-protein adducts are critical. These antibodies must be validated to avoid cross-reactivity with other aldehydes (e.g., acrolein or malondialdehyde) .
- Chromatography : HPLC with postcolumn derivatization or LC-MS/MS can quantify advanced glycation end-products (AGEs) like hydroimidazolone (MG-H1), the dominant this compound adduct .
- Peptide Mapping : Tryptic digest followed by LC-MS/MS identifies modification hotspots (e.g., Arg-410 in human serum albumin) to assess functional impacts .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s reported physiological concentrations across experimental models?
- Methodological Answer : Discrepancies arise from differences in:
- Cell Type : CHO cells showed 310 µM this compound due to protein-bound fractions , while vascular smooth muscle cells (VSMCs) from hypertensive rats exhibited a 2-fold increase compared to controls .
- Detection Methods : Derivatization assays capture bound this compound, whereas HPLC measures free or derivatized forms. Standardizing protocols and using internal controls (e.g., anisole) improves reproducibility .
- Model Systems : In vitro systems (e.g., L6 muscle cells) may lack physiological detoxification pathways (e.g., glyoxalase I), leading to higher accumulations .
Q. What experimental strategies can elucidate the mechanistic link between this compound-induced protein glycation and insulin signaling impairment?
- Methodological Answer :
- Cell Models : Treat insulin-sensitive L6 muscle cells with this compound (0.1–1 mM) and assess insulin receptor substrate-1 (IRS-1) tyrosine phosphorylation via Western blotting .
- ROS Independence : Use antioxidants (e.g., N-acetylcysteine) to confirm this compound’s direct effects on IRS-1 binding, independent of reactive oxygen species .
- Glyoxalase Modulation : Knockdown or inhibit glyoxalase I to amplify endogenous this compound levels and study downstream AGE-RAGE-NF-κB pathways .
Q. In comparative studies of this compound’s role in hypertension and diabetes, how should researchers design models to account for tissue-specific variability in AGE formation?
- Methodological Answer :
- Hypertension Models : Use fructose-fed Sprague-Dawley rats to mimic diet-induced hypertension. Measure aortic RAGE expression, NF-κB activation, and glutathione depletion via Q-PCR and HPLC .
- Diabetes Models : Employ streptozotocin-induced diabetic rodents or hyperglycemic cell cultures. Focus on insulin signaling defects and mitochondrial dysfunction using phospho-Akt/Akt ratios and Seahorse assays .
- Scavenger Interventions : Test this compound scavengers (e.g., metformin or resveratrol) to dissect causal roles in pathology .
Q. Data Contradictions and Analytical Considerations
Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity versus its physiological roles?
- Methodological Answer :
- Dose-Dependent Effects : Low this compound concentrations (≤10 µM) regulate sleep and apoptosis, while higher levels (>100 µM) induce oxidative stress and protein cross-linking .
- Cell-Specific Detoxification : Astrocytes exhibit higher glyoxalase I activity than neurons, explaining differential susceptibility to this compound in neurodegenerative studies .
- Functional Assays : Combine viability assays (MTT/propidium iodide) with AGE-specific ELISAs to distinguish cytotoxic vs. signaling effects .
Properties
IUPAC Name |
2-oxopropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJULSRZWUXGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
Record name | METHYLGLYOXAL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0021628 | |
Record name | Methyl glyoxal | |
Source | EPA DSSTox | |
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Molecular Weight |
72.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour | |
Record name | METHYLGLYOXAL | |
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Record name | Methylglyoxal | |
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Record name | Pyruvaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
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Record name | Pyruvaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
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Boiling Point |
162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg | |
Record name | METHYLGLYOXAL | |
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Record name | METHYL GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol) | |
Record name | METHYLGLYOXAL | |
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Record name | METHYL GLYOXAL | |
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Record name | Pyruvaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
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Density |
1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048 | |
Record name | METHYLGLYOXAL | |
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URL | https://cameochemicals.noaa.gov/chemical/20659 | |
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Record name | METHYL GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
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Record name | Pyruvaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
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Vapor Pressure |
26.7 [mmHg] | |
Record name | Methylglyoxal | |
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Mechanism of Action |
This study examines molecular mechanisms in the methylglyoxal (MG)-induced signal transduction leading to apoptosis, focusing particularly on the role of JNK activation. We first confirmed that MG caused apoptosis in Jurkat cells and that it was cell type dependent because it failed to induce apoptosis in MOLT-4, HeLa, or COS-7 cells. A caspase inhibitor, Z-DEVD-fmk, completely blocked MG-induced poly(ADP-ribose)polymerase (PARP) cleavage and apoptosis, showing the critical role of caspase activation. Inhibition of JNK activity by a JNK inhibitor, curcumin, remarkably reduced MG-induced caspase-3 activation, PARP cleavage, and apoptosis., ... In the present study, /the authors/ investigated ATP binding, stability and degradation of methylglyoxal (MGO)-modified alpha-crystallin. Proteolytic digestion with trypsin and chymotrypsin showed that MGO-modified alpha-crystallin is more susceptible to degradation compared to native alpha-crystallin. Furthermore, ATP was able to protect native alpha-crystallin against proteolytic cleavage but not MGO-modified alpha-crystallin. ... MGO-modification of alpha-crystallin causes partial unfolding and decreased stability leading to enhanced proteolysis. Cross-linking of these degraded products could result in aggregation and subsequent insolubilization as observed in senile and diabetic cataract lenses., ... N-acetyl-L-cysteine, an antioxidant, successfully suppressed the activity of the p38 MAPK signaling pathway along with the inhibition of apoptosis, indicating the involvement of oxidative stress in the MG-induced apoptosis via the p38 MAPK pathway., ... The majority of glyoxal-induced mutations (65%) were base-pair substitutions, in which G:C-->C:G transversions were predominant. In the mutants induced by methylglyoxal, multi-base deletions were predominant (50%), followed by base-pair substitutions (35%), in which G:C-->C:G and G:C-->T:A transversions were predominant. | |
Record name | METHYL GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, yellow liquid, Yellow, hygroscopic liquid | |
CAS No. |
78-98-8, 51252-84-7 | |
Record name | METHYLGLYOXAL | |
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Record name | Methylglyoxal | |
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Record name | Methyl glyoxal | |
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Record name | Pyruvaldehyde | |
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Record name | methylglyoxal | |
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Record name | Pyruvaldehyde polymer | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methylglyoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanal, 2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl glyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyruvaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRUVALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722KLD7415 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL GLYOXAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyruvaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Pyruvaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.